Cas no 98017-60-8 (ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate)

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate structure
98017-60-8 structure
Product Name:ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
Numero CAS:98017-60-8
MF:C13H16O3
MW:220.264344215393
MDL:MFCD02258631
CID:1002335
PubChem ID:244562
Update Time:2024-12-09

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE
    • ETHYL 2-(4-METHOXYPHENYL)CYCLOPROPANECARBOXYLATE
    • Cyclopropanecarboxylic acid, 2-(p-methoxyphenyl)-, ethyl ester (6CI, 7CI)
    • Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
    • 345905-97-7
    • Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester
    • DB-416178
    • EN300-130250
    • SCHEMBL435326
    • MFCD29925663
    • Ethyl-2-(4-methoxyphenyl)-cyclopropanecarboxylate
    • Ethyl (1R,2R)-2-(4-Methoxyphenyl)cyclopropanecarboxylate
    • NSC55526
    • LNIFCHLLDTWCIH-UHFFFAOYSA-N
    • J-520619
    • ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropanecarboxylate
    • 6142-64-9
    • AE-848/00900038
    • NSC-55526
    • MFCD02258631
    • 98017-60-8
    • Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester, (1R,2R)-ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
    • rel-Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
    • DTXSID70976980
    • CS-0056045
    • Ethyl(1S,2S)-2-(4-Methoxyphenyl)cyclopropanecarboxylate
    • MFCD31696300
    • SY266135
    • SY266136
    • Z1010778970
    • ethyl2-(4-methoxyphenyl)cyclopropanecarboxylate
    • AKOS027327746
    • ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
    • MDL: MFCD02258631
    • Inchi: 1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3
    • Chiave InChI: LNIFCHLLDTWCIH-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C2C=CC(OC)=CC=2)C1)OCC

Proprietà calcolate

  • Massa esatta: 220.11000
  • Massa monoisotopica: 220.11
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • Densità: 1.126
  • Punto di ebollizione: 309.4°Cat760mmHg
  • Punto di infiammabilità: 126.3°C
  • Indice di rifrazione: 1.531
  • PSA: 35.53000
  • LogP: 2.36180
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Informazioni sulla sicurezza

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019125114-250mg
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
98017-60-8 95%
250mg
$597.32 2023-08-31
Alichem
A019125114-1g
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
98017-60-8 95%
1g
$1424.80 2023-08-31
TRC
E940713-10mg
Ethyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate
98017-60-8
10mg
$ 50.00 2022-06-05
TRC
E940713-50mg
Ethyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate
98017-60-8
50mg
$ 185.00 2022-06-05
TRC
E940713-100mg
Ethyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate
98017-60-8
100mg
$ 275.00 2022-06-05
abcr
AB444431-1 g
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate; min. 95%
98017-60-8
1g
€1,025.00 2023-04-22
Chemenu
CM111024-100mg
ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
98017-60-8 95%
100mg
$*** 2023-05-29
Chemenu
CM111024-250mg
ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
98017-60-8 95%
250mg
$*** 2023-05-29
Chemenu
CM111024-1g
ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
98017-60-8 95%
1g
$*** 2023-05-29
Enamine
EN300-130250-0.05g
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
98017-60-8
0.05g
$600.0 2023-06-07

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  rt
Riferimento
Photoredox-catalyzed oxo-amination of aryl cyclopropanes
Ge, Liang; Wang, Ding-Xing; Xing, Renyi; Ma, Di; Walsh, Patrick J. ; et al, Nature Communications (2019, 2019, 10(1), 1-9

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium dithionite Solvents: Water ;  16 h, pH 7, rt
Riferimento
Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution
Wei, Yang; Tinoco, Antonio ; Steck, Viktoria; Fasan, Rudi ; Zhang, Yong, Journal of the American Chemical Society (2018, 2018, 140(5), 1649-1662

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Copper, [dihydrobis(1H-pyrazolato-κN1)borato(1-)-κN2,κN2′]- Solvents: 1,2-Dichloroethane
Riferimento
BpCu-Catalyzed Cyclopropanation of Olefins: A Simple System That Operates under Homogeneous and Heterogeneous Conditions (Bp = Dihydridobis(pyrazolyl)borate)
Diaz-Requejo, M. Mar; Nicasio, M. Carmen; Perez, Pedro J., Organometallics (1998, 1998, 17(14), 3051-3057

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 2803878-20-6 Solvents: N,N-Dimethylformamide-d7 ;  30 h, 40 °C
Riferimento
A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation Reactions
Mouarrawis, Valentinos; Bobylev, Eduard O.; de Bruin, Bas; Reek, Joost N. H., Chemistry - A European Journal (2021, 2021, 27(32), 8390-8397

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium dodecyl sulfate Catalysts: Iron(4+), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[1-… Solvents: Water ;  15 min, rt
1.2 1 h, rt
Riferimento
Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions
Maaskant, Ruben V.; Polanco, Ehider A.; van Lier, Roos C. W.; Roelfes, Gerard, Organic & Biomolecular Chemistry (2020, 2020, 18(4), 638-641

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  25 °C; 1 h
1.2 Solvents: Dimethyl sulfoxide ;  12 h, rt
1.3 -
Riferimento
A Gold- and Bronsted Acid Catalytic Interplay Towards the Synthesis of Highly Substituted Tetrahydrocarbazoles
Garayalde, David; Rusconi, Giulia; Nevado, Cristina, Helvetica Chimica Acta (2017, 2017, 100(3),

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ;  rt
Riferimento
Intermolecular metal-catalyzed carbenoid cyclopropanations
Davies, Huw M. L.; Antoulinakis, Evan G., Organic Reactions (Hoboken, 2001, ,

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Ruthenium(1+), aquabromodicarbonyl[1-(5,7-dimethyl-1,8-naphthyridin-2-yl-κN1)-1,… Solvents: Dichloromethane ;  6 h, 40 °C
Riferimento
A RuII-N-heterocyclic carbene (NHC) complex from metal-metal singly bonded diruthenium(I) precursor: Synthesis, structure and catalytic evaluation
Sinha, Arup; Daw, Prosenjit; Rahaman, S. M. Wahidur; Saha, Biswajit; Bera, Jitendra K., Journal of Organometallic Chemistry (2011, 2011, 696(6), 1248-1257

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: 2097677-62-6 Solvents: Dichloromethane ;  rt
Riferimento
The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)]
Rull, Silvia G.; Alvarez, Eleuterio; Fructos, Manuel R.; Belderrain, Tomas R.; Perez, Pedro J., Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Raw materials

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Preparation Products

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:98017-60-8)ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
Numero d'ordine:A1095792
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:16
Prezzo ($):399.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:98017-60-8)ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
A1095792
Purezza:99%
Quantità:1g
Prezzo ($):399.0
Email